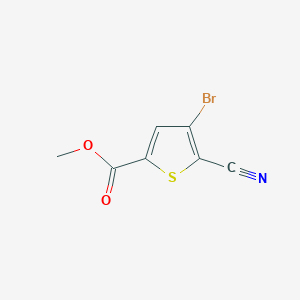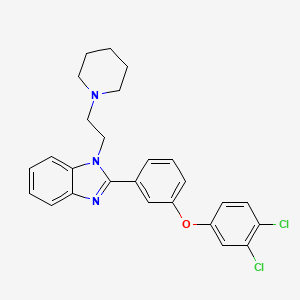![molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1](/img/structure/B3029482.png)
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
Vue d'ensemble
Description
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The IUPAC name for this compound is ethyl 2-amino-1H-1lambda3-benzo[d]thiazole-7-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives involves various methods. One approach involves the use of ethanol and hydrazine hydrate . Another method involves the use of bromine and chlorobenzene . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-aminobenzo[d]thiazole-7-carboxylate are diverse. For instance, it can undergo oxidation reactions . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid at room temperature . The compound’s solubility and lipophilicity have also been studied .Applications De Recherche Scientifique
Anxiolytic Properties
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: has been investigated for its potential as a non-sedative anxiolytic agent. Preliminary studies suggest that it may modulate anxiety-related pathways, making it a promising candidate for further research in treating anxiety disorders .
Anticancer Activity
Researchers have explored the anticancer properties of this compound. It exhibits cytotoxic effects against cancer cells, making it a potential lead compound for developing novel chemotherapeutic agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
PET Imaging Probe for Alzheimer’s Disease
The compound has also been evaluated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to bind specifically to these plaques could aid in early diagnosis and monitoring disease progression .
Kinase Inhibition
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: shows promise as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications in various diseases, including cancer and inflammatory disorders .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits activity against both gram-positive and gram-negative organisms. Further exploration is necessary to understand its mode of action and potential clinical applications .
Treatment of Nerve Function Loss
Derivatives of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate have been investigated for their ability to treat interval loss of nerve function. These compounds may hold promise in neurodegenerative conditions and nerve-related disorders .
Mécanisme D'action
While the specific mechanism of action for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDYTDZPDRXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663228 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate | |
CAS RN |
677304-89-1 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)



![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)



![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)